5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that contains both pyridine and oxadiazole rings
Preparation Methods
The synthesis of 5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole typically involves the reaction of 2-chloropyridine-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with a suitable reagent, such as phosphorus oxychloride, to yield the oxadiazole ring . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole can be compared with other similar compounds such as:
5-(2-Chloropyridin-4-yl)-1,2,4-triazole: Similar structure but contains a triazole ring instead of an oxadiazole ring.
5-(2-Chloropyridin-4-yl)-3-(pyridin-3-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring. The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7ClN4O |
---|---|
Molecular Weight |
258.66 g/mol |
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7ClN4O/c13-10-6-8(3-5-15-10)12-16-11(17-18-12)9-2-1-4-14-7-9/h1-7H |
InChI Key |
RUNXZKXIGISMAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.